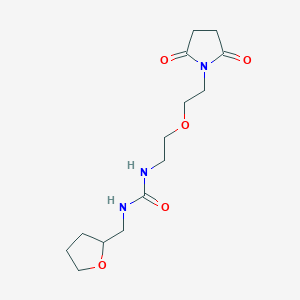

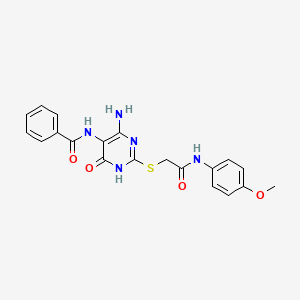

![molecular formula C22H22N4O3 B2967941 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea CAS No. 2034612-07-0](/img/structure/B2967941.png)

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule. It contains a benzodioxole group, an imidazopyridine group, and a phenyl group, all connected by a urea linkage. The benzodioxole group is a type of aromatic ether, the imidazopyridine group is a type of heterocyclic aromatic organic compound, and the phenyl group is a common motif in organic chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their connection via the urea linkage. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a urea linkage. The benzodioxole and imidazopyridine rings would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored and used. The aromatic rings might undergo electrophilic aromatic substitution reactions, and the urea linkage could potentially be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .科学的研究の応用

Tyrosine Kinase Receptor Inhibition

This compound is part of a class of benzimidazole-ureas acting as inhibitors of VEGFR-2 and TIE-2 kinase receptors, both of which play significant roles in angiogenesis. Research by Hasegawa et al. (2007) into novel benzimidazoles highlighted the importance of the N1 nitrogen in benzimidazole and urea moieties for inhibitory activity against these receptors, as supported by structure-activity relationship (SAR) studies and X-ray crystallography Hasegawa et al., 2007.

Urea Receptor for Chemical Recognition

Chetia and Iyer (2006) utilized 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor, forming highly stable supramolecular complexes with urea. These complexes, characterized by spectroscopy and X-ray diffraction, showcase the compound's utility in forming hydrogen-bonded adducts with high binding affinity, presenting a unique approach to chemical and biological recognition Chetia & Iyer, 2006.

Antioxidant Activity Evaluation

George et al. (2010) explored the antioxidant activity of derivatives synthesized from urea, benzaldehyde, and ethyl acetoacetate. This research underscores the potential of urea-based compounds for developing antioxidants through chemical synthesis George et al., 2010.

Catalytic Applications

Mancuso et al. (2015) discussed the synthesis of ureas, oxamides, and other compounds via oxidative carbonylation of amines, demonstrating the compound's relevance in catalysis and the synthesis of high-value molecules Mancuso et al., 2015.

Anticancer Agent Exploration

Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research signifies the compound's role in medicinal chemistry as a potential framework for anticancer agents Feng et al., 2020.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c27-22(23-12-15-8-9-19-20(11-15)29-14-28-19)25-17-6-2-1-5-16(17)18-13-26-10-4-3-7-21(26)24-18/h1-2,5-6,8-9,11,13H,3-4,7,10,12,14H2,(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVSJJFEJGMEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B2967858.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)

![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)

![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2967876.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2967879.png)

![N-(3-methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2967881.png)